1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea
Overview
Description
N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthyl group and a dichlorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea typically involves the reaction of 2,4-dichlorophenyl ethylamine with 1-naphthyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods: In an industrial setting, the production of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various nucleophiles.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-N’-1-naphthylurea: A closely related compound with similar structural features.
N-(2,4-dichlorophenyl)-N’-phenylurea: Another urea derivative with a phenyl group instead of a naphthyl group.
Uniqueness: N-[1-(2,4-dichlorophenyl)ethyl]-N’-1-naphthylurea is unique due to the presence of both a naphthyl group and a dichlorophenyl group, which confer distinct chemical and biological properties. Its dual aromatic structure enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-naphthalen-1-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(15-10-9-14(20)11-17(15)21)22-19(24)23-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H2,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHMYEDJUWNBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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